Isoform Selectivity: TGN-020 Demonstrates Absence of Activity Against AQP1–AQP9
TGN-020 exhibits strict isoform selectivity for AQP4. In Xenopus laevis oocyte water permeability assays, TGN-020 (IC50 = ~3.5 μM) produced no detectable inhibition of AQP1 through AQP9 [1]. This contrasts sharply with older agents like acetazolamide (AZA), which is nonselective across aquaporin family members [2]. The selective profile reduces confounding off-target water channel effects in complex CNS models.
| Evidence Dimension | AQP isoform selectivity |
|---|---|
| Target Compound Data | No inhibition of AQP1–AQP9 at concentrations up to tested range |
| Comparator Or Baseline | Acetazolamide (AZA): nonselective AQP inhibition |
| Quantified Difference | TGN-020 is selective for AQP4; AZA inhibits multiple AQP isoforms |
| Conditions | Xenopus laevis oocytes expressing individual AQP isoforms; high-resolution volume recording |
Why This Matters
For researchers studying AQP4-specific contributions to edema or glymphatic function, TGN-020's clean selectivity profile prevents confounding results from unintended AQP1 or AQP9 blockade.
- [1] Toft-Bertelsen TL, Larsen BR, Christensen SK, Khandelia H, Waagepetersen HS, MacAulay N. Clearance of activity-evoked K+ transients and associated glia cell swelling occur independently of AQP4: A study with an isoform-selective AQP4 inhibitor. Glia. 2021;69(1):28-41. View Source
- [2] Jha RM, Kochanek PM, Simard JM. Pharmacologic agents targeting ion channels and transporters in cerebral edema. Acta Pharmacol Sin. 2020;41(8):1085-1102. View Source
